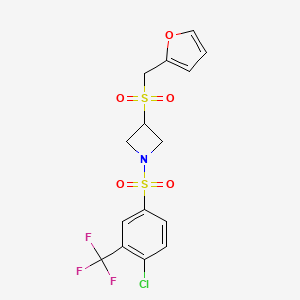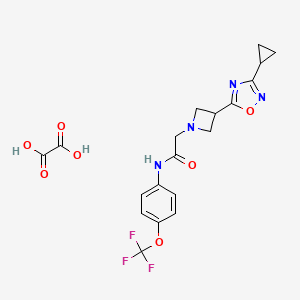![molecular formula C22H20N4O4 B2392700 N-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide CAS No. 941913-31-1](/img/no-structure.png)
N-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide is a useful research compound. Its molecular formula is C22H20N4O4 and its molecular weight is 404.426. The purity is usually 95%.
BenchChem offers high-quality N-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Derivatives for Antioxidant and Anti-inflammatory Activities
Research has explored the computational and pharmacological potential of heterocyclic derivatives, including pyrazole and 1,3,4-oxadiazole compounds, for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies involve docking against targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX). Compounds exhibited binding and moderate inhibitory effects, with some showing significant antioxidant and anti-inflammatory potential, highlighting their applicability in addressing inflammation and oxidative stress-related conditions (Faheem, 2018).
Coordination Complexes for Antioxidant Activity
Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized. These complexes demonstrated significant antioxidant activity in vitro, suggesting their potential for therapeutic applications focusing on oxidative stress mitigation (Chkirate et al., 2019).
Antimicrobial and Antifungal Activities
Synthetic efforts have led to the development of novel thiazole derivatives incorporating pyrazole moieties, which exhibited significant antibacterial and antifungal activities. Among these, specific compounds showed the highest activity against bacterial and fungal strains, indicating their potential as antimicrobial agents (Saravanan et al., 2010).
Anticancer and Antiviral Properties
Derivatives containing the pyrazoline and thiazolidinone motifs have been synthesized and evaluated for their anticancer and antiviral activities. Notably, certain compounds demonstrated selective inhibition of leukemia cell lines and high activity against specific viral strains, underlining their potential in anticancer and antiviral therapy (Havrylyuk et al., 2013).
Inhibition of Fatty Acid Synthesis in Algae
Chloroacetamide derivatives have been studied for their ability to inhibit fatty acid synthesis in the green alga Scenedesmus acutus. This research is indicative of the compound's potential applications in understanding biochemical pathways and developing herbicides (Weisshaar & Böger, 1989).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form 2-(4-methoxyphenyl)pyrazol-3-one. This intermediate is then reacted with 2-chloroacetyl chloride to form 2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl)acetate. The final step involves the reaction of this intermediate with 3-methoxyaniline to form the target compound.", "Starting Materials": [ "4-methoxyphenylhydrazine", "ethyl acetoacetate", "2-chloroacetyl chloride", "3-methoxyaniline" ], "Reaction": [ "Step 1: Reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate in ethanol to form 2-(4-methoxyphenyl)pyrazol-3-one.", "Step 2: Reaction of 2-(4-methoxyphenyl)pyrazol-3-one with 2-chloroacetyl chloride in the presence of triethylamine to form 2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl)acetate.", "Step 3: Reaction of 2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl)acetate with 3-methoxyaniline in the presence of potassium carbonate to form N-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide." ] } | |
CAS RN |
941913-31-1 |
Product Name |
N-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
Molecular Formula |
C22H20N4O4 |
Molecular Weight |
404.426 |
IUPAC Name |
N-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
InChI |
InChI=1S/C22H20N4O4/c1-29-17-8-6-15(7-9-17)19-13-20-22(28)25(10-11-26(20)24-19)14-21(27)23-16-4-3-5-18(12-16)30-2/h3-13H,14H2,1-2H3,(H,23,27) |
InChI Key |
IMHBZDNHVZAMII-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC(=CC=C4)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



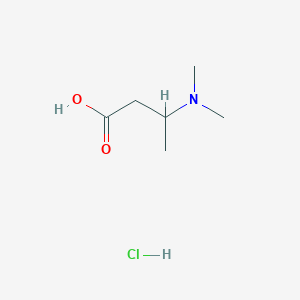
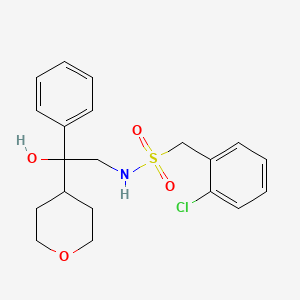
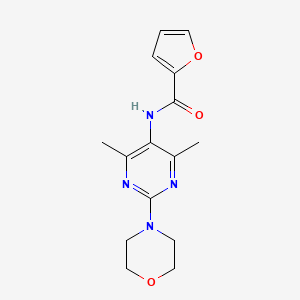
![N-(3-chlorophenyl)-1-{3-[(3-methylphenyl)thio]pyrazin-2-yl}piperidine-3-carboxamide](/img/structure/B2392626.png)

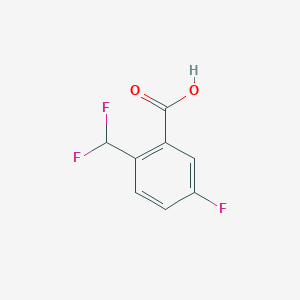
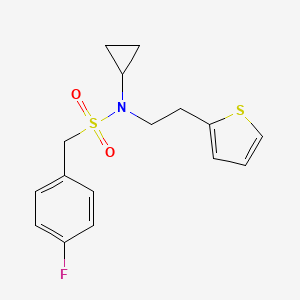
![1-(4-fluorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2392631.png)
![5-((4-chlorobenzyl)thio)-6-methyl-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2392632.png)

